Methyl 1-propyl-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 1-propyl-1H-imidazole-4-carboxylate is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-propyl-1H-imidazole-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of an aldehyde with an amine to form an imine intermediate, which then undergoes cyclization to form the imidazole ring. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Continuous flow reactors and other advanced technologies may be utilized to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-propyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the imidazole ring .
Scientific Research Applications
Methyl 1-propyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies of enzyme inhibition and as a probe for biological pathways.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of Methyl 1-propyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved include enzyme inhibition, receptor modulation, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-1H-imidazole-4-carboxylate
- Ethyl 1-propyl-1H-imidazole-4-carboxylate
- Methyl 1-butyl-1H-imidazole-4-carboxylate
Uniqueness
Methyl 1-propyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The propyl group at position 1 and the methyl ester at position 4 confer distinct properties compared to other similar compounds. These differences can affect solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
methyl 1-propylimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-10-5-7(9-6-10)8(11)12-2/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICWFSNTRRTWKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567517 |
Source
|
Record name | Methyl 1-propyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149096-32-2 |
Source
|
Record name | Methyl 1-propyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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